molecular formula C19H18N4O2 B8803232 GDC-0879

GDC-0879

Cat. No.: B8803232
M. Wt: 334.4 g/mol
InChI Key: DEZZLWQELQORIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GDC-0879 is a highly selective and potent small-molecule inhibitor targeting the BRAF V600E mutation. This compound has shown significant promise in preclinical studies for its potential use in treating various cancers, particularly melanoma. The BRAF V600E mutation is a common driver mutation in several cancers, making this compound a valuable tool in cancer research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

GDC-0879 is synthesized through a series of chemical reactions involving the formation of a pyrazole ring and subsequent modifications to introduce the necessary functional groups. The synthesis typically starts with the preparation of 2,3-dihydro-1H-inden-1-one, which is then reacted with various reagents to form the final compound. The key steps include:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis likely involves large-scale chemical reactors and purification processes to ensure high yield and purity. The compound is typically produced in a solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

GDC-0879 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxides, while substitution reactions can introduce various functional groups onto the compound .

Mechanism of Action

GDC-0879 exerts its effects by selectively inhibiting the BRAF V600E kinase, a key player in the MAPK/ERK signaling pathway. This inhibition leads to the suppression of downstream signaling, which is essential for cancer cell proliferation and survival. The compound binds to the ATP-binding site of the BRAF V600E kinase, preventing its activation and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

GDC-0879 is unique in its high selectivity and potency for the BRAF V600E mutation. Its ability to induce paradoxical activation of the MEK/ERK pathway in certain contexts makes it a valuable tool for studying the complexities of kinase signaling and developing targeted therapies .

Properties

Molecular Formula

C19H18N4O2

Molecular Weight

334.4 g/mol

IUPAC Name

2-[4-(1-hydroxyimino-2,3-dihydroinden-5-yl)-3-pyridin-4-ylpyrazol-1-yl]ethanol

InChI

InChI=1S/C19H18N4O2/c24-10-9-23-12-17(19(21-23)13-5-7-20-8-6-13)15-1-3-16-14(11-15)2-4-18(16)22-25/h1,3,5-8,11-12,24-25H,2,4,9-10H2

InChI Key

DEZZLWQELQORIU-UHFFFAOYSA-N

Canonical SMILES

C1CC(=NO)C2=C1C=C(C=C2)C3=CN(N=C3C4=CC=NC=C4)CCO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To (E)-5-(1-(2-hydroxyethyl)-3-(pyridin-4-yl)-1H-pyrazol-4-yl)-2,3-dihydroinden-1-one O-benzyl oxime (31.9 mg; Example 4, Step 4) in 5 mL methanol was added 38 μL 6M hydrochloric acid and about 5 mg palladium hydroxide (20% by weight on carbon). A hydrogen-filled balloon was attached to the reaction vessel and the mixture was stirred at ambient temperature for 1 hour. The mixture was filtered through celite, the celite was washed with methanol, and the filtrate treated with a small amount of saturated aqueous sodium bicarbonate. The filtrate was concentrated under vacuum and the residue was purified by chromatography, eluting with a 10:1 mixture of dichloromethane-methanol to yield 13.2 mg (53% yield) of a white solid. 1H NMR (CDCl3) was consistent with the desired structure 110. LC/MS showed one peak with a M+1 molecular ion of m/z 335.4 by positive ESI.
Quantity
38 μL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
53%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.